Quaterthiophene]-5,5'''-diyl]
Description
Significance of Oligothiophenes in Organic Electronics and Photonics Research
Oligothiophenes are fundamental components in the field of organic electronics and photonics due to their excellent charge transport properties and well-established synthesis methods. aip.org Their extended π-electron delocalization along the molecular backbone makes them effective hole-transporting materials. aip.org This has led to their widespread application in a variety of electronic devices, including:
Organic Field-Effect Transistors (OFETs) aip.orgjuniperpublishers.com
Organic Light-Emitting Diodes (OLEDs) aip.org
Organic Photovoltaics (OPVs) aip.orgbohrium.com
Organic Photodetectors aip.org
Sensors aip.org
The ability to fine-tune the optical and electrochemical properties of oligothiophenes through synthetic modifications allows for the optimization of device performance. aip.org Furthermore, their stability is often superior to that of their carbon-based acene analogues. juniperpublishers.comjuniperpublishers.com
Evolution of Quaterthiophene-Based Architectures in Conjugated Polymer Design
The design of conjugated polymers for applications like organic solar cells has seen a significant evolution in molecular architecture, moving from simple one-dimensional chains to more complex branched and two-dimensional structures. rsc.org In this evolution, quaterthiophene units have played a crucial role.
Initially, one-dimensional donor-acceptor (D-A) copolymers featuring alternating units allowed for internal charge transfer and extended π-electron delocalization. rsc.org As the field progressed, more sophisticated architectures were developed. For instance, researchers have incorporated quaterthiophene moieties into copolymers with various acceptor units to create materials with specific electronic properties. nih.gov The development of alternating tetrazine-quaterthiophene copolymers is one such example, where the tetrazine acts as a strong electron acceptor. nih.gov
The introduction of functional groups and different side chains onto the quaterthiophene backbone has also been a key strategy. For example, branched alkyl chains have been used to improve the solubility of quaterthiophene-based polymers in organic solvents, a critical factor for solution-based processing of electronic devices. acs.org Furthermore, the strategic placement of these side chains can influence the planarity of the polymer backbone, which in turn affects charge transport. acs.org The evolution also includes the development of random terpolymers, where diketopyrrolopyrrole and quaterthiophene are combined with other donor π-linkers to fine-tune the material's properties for photovoltaic applications. acs.org
Scope and Research Trajectory of [Quaterthiophene]-5,5'''-diyl] Derivatives
The [Quaterthiophene]-5,5'''-diyl] moiety serves as a versatile building block for a wide array of functional organic materials. Research into its derivatives is focused on synthesizing new compounds with tailored optical, electrochemical, and self-assembly properties. aip.org
A significant area of research involves the synthesis of donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) type molecules where the quaterthiophene unit acts as the donor core. aip.org By varying the acceptor end groups, researchers can systematically tune the electronic bandgap of the material. aip.org For example, Knoevenagel condensation of formylated quaterthiophenes with compounds like ethyl cyanoacetate (B8463686) or 3-ethylrhodanine (B1362658) yields D-A and A-D-A architectures. aip.org
Another research direction focuses on creating copolymers for organic solar cells. For instance, Stille cross-coupling polymerization has been used to synthesize alternating copolymers of [Quaterthiophene]-5,5'''-diyl derivatives with other aromatic units. nih.gov Direct arylation polymerization (DArP) has also emerged as a more sustainable synthetic route to produce polymers like poly[2,2''''-bis[[(2-butyloctyl)oxy]carbonyl][2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl] (PDCBT). nih.gov
The table below summarizes some key research findings on various derivatives and their applications.
| Derivative Type | Synthesis Method | Key Findings | Application |
| D-A and A-D-A Oligomers | Knoevenagel condensation | Tunable optical and electrochemical properties. aip.org | Organic Electronics aip.org |
| Alternating Copolymers | Stille cross-coupling | Deep HOMO energy level, good solubility. nih.gov | Organic Solar Cells nih.gov |
| PDCBT Polymer | Direct Arylation Polymerization (DArP) | Comparable optoelectronic properties to Stille-based polymers. nih.gov | Organic Solar Cells nih.gov |
| Ester Functionalized Polymers | Stille coupling polymerization | Backbone conformation influenced by side chain position. acs.org | Organic Photovoltaics acs.org |
| Diketopyrrolopyrrole Copolymers | Stille and Suzuki polymerization | Influence of π-linker on photophysical properties and photovoltaic behavior. acs.org | Organic Solar Cells acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C42H58O4S4 |
|---|---|
Molecular Weight |
755.2 g/mol |
IUPAC Name |
2-butyloctyl 2-[5-[5-[3-(2-butyloctoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate |
InChI |
InChI=1S/C42H58O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3 |
InChI Key |
KZBKEDVANQNSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Quaterthiophene 5,5 Diyl and Its Polymer Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions provide a versatile and efficient means of forming the carbon-carbon bonds necessary to construct the polymer backbone. These methods have become indispensable for creating complex π-conjugated systems like those containing quaterthiophene units. wiley-vch.de
Stille coupling polycondensation is a robust and widely utilized method for synthesizing conjugated polymers due to its tolerance of a wide variety of functional groups and generally high yields. wiley-vch.de The reaction involves the cross-coupling of an organostannane (organotin) monomer with an organohalide monomer in the presence of a palladium catalyst. wiley-vch.deresearchgate.net For the integration of a [Quaterthiophene]-5,5'''-diyl] unit, this typically involves the polymerization of a distannylated quaterthiophene monomer with a dihalogenated comonomer or a dihalogenated quaterthiophene with a distannylated comonomer.
The success of Stille polycondensation is highly dependent on the purity and reactivity of the stannyl (B1234572) monomer precursors. The organostannane, typically bearing trimethylstannyl or tributylstannyl groups, must be synthesized and purified carefully to avoid impurities that can quench the catalyst and halt polymerization. The reactivity of the Sn-C bond is a key factor; the transmetallation step in the catalytic cycle involves the electrophilic cleavage of this bond by the Pd(II) complex. wiley-vch.de
Research into related thiophene (B33073) systems has shown that the nucleophilic character of the aryl stannane (B1208499) significantly influences the transmetallation process. nih.govsemanticscholar.org Strong nucleophilic aryl stannanes are more kinetically favorable for this step. nih.govsemanticscholar.org However, side reactions such as direct C-H stannylation of thiophene's α-hydrogen have been identified, which can complicate the monomer synthesis and the polymerization process itself. rsc.orgnih.gov Therefore, the preparation of well-defined distannyl-[quaterthiophene] monomers requires precise control over reaction stoichiometry and purification to ensure that the stannyl groups are located exclusively at the desired 5 and 5''' positions for linear polymerization.
Optimizing reaction conditions is critical for achieving high molecular weight polymers, which is essential for good material performance. wiley-vch.de Key parameters include the choice of palladium catalyst, ligands, solvent, temperature, and additives.
Catalyst System: The active catalyst is a Pd(0) species, which can be added directly, such as Pd(PPh₃)₄, or generated in situ from a Pd(II) precursor like Pd(OAc)₂. wiley-vch.denih.gov The choice of ligands, often phosphines, is crucial for stabilizing the palladium center and modulating its reactivity.
Solvents and Temperature: High-boiling point, non-polar aromatic solvents such as toluene (B28343), chlorobenzene, or 1,2-dichlorobenzene (B45396) are often effective. nih.gov Temperature control is also vital; for instance, studies on model P-C coupling reactions showed that 100 °C provided the best yield with a Pd(OAc)₂ catalyst. nih.gov
Additives: In some cases, additives like Cu(I) salts can be used to facilitate the transmetallation step and improve reaction rates and yields. researchgate.net
The following table summarizes the optimization of conditions for a model Stille-type coupling reaction, which provides insights applicable to quaterthiophene systems. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Toluene | 100 | <5 |
| 2 | Pd(PPh₃)₄ | Toluene | 100 | 85 |
| 3 | PdCl₂(PPh₃)₂ | Toluene | 100 | 82 |
| 4 | Pd(OAc)₂ | Toluene | 100 | 93 |
| 5 | Pd(OAc)₂ | Toluene | 80 | 88 |
| 6 | Pd(OAc)₂ | Toluene | r.t. | 10 |
| 7 | Pd(OAc)₂ | Chlorobenzene | 100 | 91 |
| 8 | Pd(OAc)₂ | 1,2-Dichlorobenzene | 100 | 92 |
This interactive table presents data from a model reaction between PCl₃ and trimethyl(thiophen-2-yl)stannane, demonstrating the impact of different catalysts, temperatures, and solvents on product yield. nih.gov
Direct Arylation Polycondensation (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki. researchgate.netmdpi.com This methodology creates C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thereby eliminating the need for organometallic intermediates. researchgate.netnih.gov For synthesizing polymers with [Quaterthiophene]-5,5'''-diyl] units, this typically involves reacting a dihalogenated comonomer with an unsubstituted quaterthiophene that has reactive C-H bonds at the 5 and 5''' positions.
The primary advantage of DAP is the significant simplification of the synthetic process. researchgate.net It bypasses the often cumbersome and costly steps of preparing organotin or organoboron monomers, which frequently require cryogenic conditions and strictly inert atmospheres. researchgate.net This reduction in synthetic steps leads to a more streamlined protocol. researchgate.net
Furthermore, DAP offers considerable environmental benefits. It avoids the generation of large quantities of toxic organotin by-products associated with Stille coupling, making the process greener and more sustainable. researchgate.netmdpi.com The reduction in synthetic steps and waste products also makes DAP a more economically viable technique for the large-scale production of conjugated polymers. mdpi.comresearchgate.net
Despite its advantages, a significant challenge in DAP is achieving selective C-H bond activation. nih.gov Thiophene-based molecules, including quaterthiophene, possess multiple C-H bonds with varying reactivities. Non-selective activation can lead to structural defects in the polymer chain, such as branching, cross-linking, or homo-coupling of monomers. researchgate.net These defects can disrupt the polymer's conjugation, negatively impacting its electronic properties and device performance. researchgate.netresearchgate.net
Meticulous optimization of the reaction conditions is required to control selectivity. rsc.org Key factors include:
Catalyst/Ligand System: Palladium catalysts, such as Pd(OAc)₂, are commonly used. The choice of phosphine (B1218219) ligand or the use of ligand-free systems can influence selectivity. cjps.org
Base and Additives: A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the C-H activation step. Carboxylic acid additives, like pivalic acid or 1-adamantanecarboxylic acid, often play a crucial role in promoting the desired C-H activation pathway and improving polymer molecular weight and yield. rsc.orgnih.gov
Solvent: The choice of solvent can also direct the reaction's selectivity. While polar aprotic solvents like DMAc are common, recent studies have shown that nonpolar aromatic solvents like 1,2-dimethylbenzene can be superior for achieving high C-H selectivity and yielding high-quality polymers. rsc.orgcjps.org
Through careful design of the catalyst system and reaction protocol, it is possible to synthesize high-molecular-weight [Quaterthiophene]-5,5'''-diyl]-containing polymers with low defect concentrations. researchgate.netrsc.org
Direct Arylation Polycondensation (DAP) for [Quaterthiophene]-5,5'''-diyl] Containing Polymers
Catalyst Systems and Reaction Parameter Optimization in DAP
Direct Arylation Polycondensation (DAP) is a powerful technique for synthesizing conjugated polymers, as it avoids the need for organometallic monomers, thus shortening the synthesis pathway and reducing harmful by-products. researchgate.net The success of DAP for producing high-quality poly([quaterthiophene]-5,5'''-diyl) derivatives hinges on the careful selection of catalyst systems and the optimization of reaction parameters.
The most common catalyst systems for the direct arylation of thiophenes involve palladium complexes. core.ac.uk A typical system consists of a palladium precatalyst, a phosphine ligand, a base, and often a carboxylic acid additive. core.ac.uknih.gov The additive, such as pivalic acid (PivOH), is thought to act as a proton-shuttle, assisting in the C-H activation step. core.ac.uk
Optimization of these components is critical to achieve high molecular weights and minimize structural defects. For instance, in the synthesis of alternating quaterthiophene-benzothiadiazole copolymers, a catalyst system of Pd₂(dba)₃·CHCl₃ with P(2-MeOPh)₃ as the ligand was employed. researchgate.net The optimization of reaction conditions in this system allowed for a significant reduction in structural defects. researchgate.net Similarly, the combination of Pd(OAc)₂ with 1-adamantanecarboxylic acid as an additive has been shown to be an effective catalytic system for the polycondensation of other thiophene derivatives. nih.gov
Reaction parameters such as solvent, temperature, and reaction time also play a crucial role. Solvents are selected based on the solubility of the monomers and the growing polymer chain; dimethylacetamide (DMAc) is often suitable for electron-rich thiophenes, while toluene may be preferred for electron-deficient ones. researchgate.netorganic-chemistry.org The choice of base is also important, with inorganic bases like potassium carbonate (K₂CO₃) being commonly used. core.ac.ukorganic-chemistry.org Researchers have developed robust protocols that are reproducible and can lead to polymers with good yields and molecular weights comparable to or even higher than those obtained from traditional methods like Suzuki polycondensation. researchgate.net
| Catalyst Precatalyst | Ligand | Additive | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃·CHCl₃ | P(2-MeOPh)₃ | Sterically tuned carboxylic acids | Not specified | 2-methyltetrahydrofuran | Enables reproducible synthesis of high-performance photovoltaic copolymers with low catalyst loading. researchgate.net | researchgate.net |
| Pd(OAc)₂ | None specified | 1-adamantanecarboxylic acid | Not specified | Not specified | Optimized system yields high molecular weight (39,400) polymer in 89% yield. nih.gov | nih.gov |
| Palladium-based system | Phosphine ligand | Pivalic acid (PivOH) | K₂CO₃ | Not specified | PivOH acts as a proton-shuttle, assisting in C-H activation. core.ac.uk | core.ac.uk |
| Bis(alkoxo)palladium complex | Phosphine-free | Pivalic acid (PivOH) | K₂CO₃ | DMAc | Efficient for direct C-H arylation with low catalyst loading (0.1-0.2 mol%). organic-chemistry.org | organic-chemistry.org |
Alternative Polymerization Routes Incorporating [Quaterthiophene]-5,5'''-diyl] Units
While DAP offers significant advantages, several other established polymerization methods are used to incorporate [quaterthiophene]-5,5'''-diyl units into polymers. These traditional cross-coupling reactions, including Stille, Suzuki, and Grignard Metathesis (GRIM) polymerization, remain important tools in polymer synthesis.
Stille Polycondensation: This method involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. rsc.orgwiley-vch.de It is a versatile technique known for its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers. rsc.orgacs.org For the synthesis of polymers containing quaterthiophene units, a distannyl-quaterthiophene monomer could be reacted with a dihalo-aromatic comonomer. The mechanism involves oxidative addition, transmetallation (often the rate-limiting step), and reductive elimination to regenerate the Pd(0) catalyst. rsc.orgresearchgate.net Although effective, the Stille reaction raises toxicity concerns due to the use of organotin compounds. researchgate.net
Suzuki Polycondensation: The Suzuki coupling reaction provides a more environmentally benign alternative to the Stille reaction, as it utilizes organoboron compounds, which are less toxic than organotins. niist.res.in This reaction couples an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide, catalyzed by a palladium complex. niist.res.innih.gov The synthesis of quaterthiophene itself can be achieved via Suzuki coupling, for instance, by reacting 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron. acs.org For polymerization, a quaterthiophene monomer functionalized with two boronic ester groups can be polymerized with a dihalogenated comonomer. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high molecular weights and regioregularity. niist.res.in
Grignard Metathesis (GRIM) Polymerization: The GRIM method is particularly effective for the synthesis of regioregular poly(3-alkylthiophenes). core.ac.ukcmu.edu This chain-growth polymerization is initiated by a nickel catalyst, typically Ni(dppp)Cl₂. cmu.edutdl.org The process begins with the formation of a thiophene Grignard reagent from a dihalothiophene monomer. cmu.edu The polymerization proceeds in a quasi-"living" manner, allowing for control over molecular weight based on the monomer-to-initiator ratio and the synthesis of block copolymers. core.ac.uktdl.org While commonly applied to single thiophene units, this methodology could be adapted for monomers containing the quaterthiophene core to produce well-defined polymer architectures.
| Polymerization Method | Monomer Functional Groups | Catalyst | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Stille Polycondensation | Organotin and Halide | Palladium (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups; yields high molecular weight polymers. rsc.org | Uses toxic organotin reagents; environmentally harmful by-products. researchgate.net | researchgate.netrsc.org |
| Suzuki Polycondensation | Boronic acid/ester and Halide | Palladium | Uses less toxic organoboron reagents; forms nontoxic byproducts. niist.res.in | Reaction can be sensitive to the type of boronic ester and catalyst used. niist.res.in | niist.res.inacs.org |
| Grignard Metathesis (GRIM) | Dihalide (forms Grignard reagent in situ) | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth mechanism allows for control over molecular weight and synthesis of block copolymers; produces highly regioregular polymers. core.ac.ukcmu.edu | Typically used for simpler poly(3-alkylthiophenes); may require cryogenic temperatures for some protocols. cmu.edutdl.org | core.ac.ukcmu.edu |
Molecular Engineering and Structural Design of Quaterthiophene 5,5 Diyl Derivatives
Incorporation of Electron-Withdrawing/Donating Units within Polymer Backbones
A prevalent and highly effective strategy in the design of high-performance conjugated polymers is the creation of a donor-acceptor (D-A) architecture. This involves alternating electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone. The [Quaterthiophene]-5,5'''-diyl] unit serves as an excellent electron donor. By pairing it with strong electron-withdrawing units, it is possible to lower the polymer's band gap, which allows for broader absorption of the solar spectrum, and to modulate the frontier molecular orbital (HOMO and LUMO) energy levels to improve charge transfer and device efficiency.
Diketopyrrolopyrrole (DPP) and Benzothiadiazole (BT) are two of the most powerful electron-accepting building blocks used in D-A copolymers. Their integration with the electron-donating quaterthiophene unit leads to polymers with significantly reduced band gaps and high charge carrier mobilities. The choice of the acceptor unit has a profound impact on the resulting polymer's energy levels.
Research on terpolymers combining a quaterthiophene-DPP backbone with various electron-donating π-linkers demonstrates how molecular structure fine-tunes electronic properties. For instance, incorporating a fluorene (B118485) linker results in a polymer with a deep HOMO level of -5.46 eV, whereas using thiophene (B33073) or vinylene linkers yields higher HOMO levels of -5.11 eV and -5.04 eV, respectively. ossila.com This stabilization of the HOMO level is crucial for achieving a higher open-circuit voltage (Voc) in photovoltaic devices, as Voc is related to the energy difference between the polymer's HOMO and the acceptor's (e.g., a fullerene derivative) LUMO. ossila.com Comparing different acceptor units reveals that DPP-based copolymers tend to have lower LUMO levels than their BT-based counterparts, indicating a stronger electron-withdrawing character and a higher electron affinity. sci-hub.se
| Polymer Name | π-Linker Unit | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|
| P4TFDPP | Fluorene | -5.46 | -3.35 | 2.11 |
| P4TPDPP | Benzene | -5.25 | -3.18 | 2.07 |
| P5TDPP | Thiophene | -5.11 | -3.36 | 1.75 |
Side chain functionalization provides a more subtle, yet powerful, method for tuning a polymer's electronic properties without altering the conjugated backbone. In Poly[2,2''''-bis[[(2-butyloctyl)oxy]carbonyl][2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl] (PDCBT), the introduction of electron-withdrawing carboxylate ester groups directly onto the quaterthiophene unit plays a critical role. researchgate.netmdpi.com
These carboxylate groups render the polymer relatively electron-deficient compared to analogous polythiophenes like P3HT. researchgate.net The primary electronic consequence is a significant lowering of the polymer's HOMO energy level. mdpi.com For example, PDCBT exhibits a HOMO level of approximately -5.26 eV, which is about 0.36 eV lower than that of P3HT. researchgate.netmdpi.com This depression of the HOMO level is a key factor in enabling the high Voc (e.g., 0.94 V) observed in solar cells fabricated with PDCBT, contributing to its high power conversion efficiencies. mdpi.com Furthermore, the carboxylate ester side chains can induce a "push-pull" effect along the backbone, which may enhance crystallinity and facilitate intrachain charge transfer. unimib.it
Fluorination of the polymer backbone, particularly on the acceptor unit, is a widely adopted strategy for enhancing the performance of D-A copolymers. The high electronegativity of fluorine atoms has a profound inductive effect, leading to a stabilization (lowering) of both the HOMO and LUMO energy levels. unimib.itacs.org This general down-shift of energy levels improves the polymer's stability against oxidation in air and can increase the Voc of solar cells. researchgate.netacs.org
Beyond simple energy level tuning, fluorination also has significant structural consequences. It can enhance the planarity of the polymer backbone, which promotes stronger intermolecular π-π stacking and improves molecular packing and crystallinity. unimib.itnih.gov This improved order facilitates more efficient charge transport. For instance, the copolymer P4TFBT, which combines a mono-fluorinated benzothiadiazole (FBT) with quaterthiophene, demonstrates high hole mobility and achieves impressive power conversion efficiencies up to 7.45% in solar cells. chemrxiv.org The strategic use of fluorine provides a synergistic improvement of electronic properties, structural order, and ultimately, device performance. acs.org
| Polymer | Acceptor Unit | HOMO (eV) | Optical Band Gap (eV) | Device PCE (%) |
|---|---|---|---|---|
| PBDT-TVT-BT | Benzothiadiazole (BT) | -5.17 | 1.69 | 4.50% |
| PBDT-TVT-FBT | Fluorinated Benzothiadiazole (FBT) | -5.37 | 1.60 | 5.22% |
Side Chain Engineering and Steric Hindrance Effects
While the conjugated backbone dictates the fundamental electronic properties of a polymer, the pendant side chains are crucial for ensuring solubility and processability. Moreover, their structure, length, and placement are now understood to be critical tools for controlling polymer aggregation, thin-film morphology, and intramolecular electronic processes.
The design of alkyl side chains extends far beyond simply making the polymer soluble. The length and branching position of these chains significantly influence the polymer's aggregation behavior in solution and its crystalline packing in the solid state. Longer or bulkier side chains can increase the distance between polymer backbones, potentially weakening intermolecular π-π interactions, while shorter or more linear chains may promote stronger packing.
The aggregation of conjugated molecules in solution, which can be observed through changes in UV-vis absorption spectra, is a precursor to the final morphology of the thin film. By tuning the side chains, one can control the degree of pre-aggregation in solution, which in turn affects the crystallinity and fiber width in the final film. An optimized morphology with well-ordered, interconnected crystalline domains is essential for efficient exciton (B1674681) dissociation and charge transport to the electrodes. Therefore, side-chain engineering is a key strategy to manipulate the nanoscale structure of the active layer for improved device performance.
In D-A copolymers, the absorption of light can lead to an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the donor unit to the acceptor unit. The efficiency of this process is sensitive to the geometry between the donor and acceptor moieties.
Steric hindrance, arising from bulky side chains or substituents, can force a torsional (twisting) angle between the planar donor and acceptor segments of the polymer backbone. This twisting can disrupt the π-orbital overlap between the units, which may inhibit the ICT process. Studies on model donor-acceptor dyads, such as a quaterthiophene-anthraquinone system, show that the rates of photoinduced charge separation and recombination are highly dependent on the molecular conformation and surrounding environment. By introducing bulky groups, it is possible to control the degree of twisting, thereby tuning the electronic coupling between donor and acceptor units and influencing the photophysical properties of the material.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| P4TFBT | Poly[(5-fluoro-2,1,3-benzothiadiazole-4,7-diyl)-alt-(3′,4′′di(2-octyldodecyl)-2,2′:5′,2′′:5′′,2′′′-quaterthiophen-5,5′′′-diyl)] |
| DPP | Diketopyrrolopyrrole |
| BT | Benzothiadiazole |
| FBT | Fluorinated Benzothiadiazole |
| PDCBT | Poly[2,2''''-bis[[(2-butyloctyl)oxy]carbonyl][2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl] |
| P3HT | Poly(3-hexylthiophene-2,5-diyl) |
| P4TFDPP | Terpolymer of quaterthiophene, diketopyrrolopyrrole, and fluorene |
| P4TPDPP | Terpolymer of quaterthiophene, diketopyrrolopyrrole, and benzene |
| P5TDPP | Terpolymer of quaterthiophene, diketopyrrolopyrrole, and thiophene |
| PBDT-TVT-BT | Copolymer based on Benzodithiophene-Thienylenevinylene and Benzothiadiazole |
| PBDT-TVT-FBT | Copolymer based on Benzodithiophene-Thienylenevinylene and Fluorinated Benzothiadiazole |
Control of Molecular Weight and Polydispersity in Polymer Synthesis
The ability to control the molecular weight (MW) and polydispersity (Đ), also known as the polydispersity index (PDI), is a critical aspect of polymer synthesis. These parameters significantly influence the material's physical, optical, and electronic properties, which in turn dictate its performance in various applications. For conjugated polymers derived from [Quaterthiophene]-5,5'''-diyl], precise control over MW and Đ is essential for optimizing device performance by affecting solubility, morphology, and charge transport characteristics.
Living polymerization techniques are often employed to achieve this control. These methods are characterized by the absence of chain-termination and chain-transfer reactions, allowing polymer chains to grow at a more constant rate. The result is polymers with lengths that are very similar, leading to a low polydispersity index. ru.nl
One of the most effective methods for synthesizing well-defined polythiophenes and their derivatives is the Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. beilstein-journals.orgrsc.org This is a quasi-living, chain-growth polymerization process where the molecular weight can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. core.ac.uknih.gov This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. core.ac.uk
In the context of quaterthiophene-based copolymers, the strategic synthesis to achieve different molecular weights while maintaining a consistent polydispersity has been demonstrated. A notable example is the synthesis of a donor-acceptor conjugated polymer, P4TFBT , which incorporates a quaterthiophene donor unit. Researchers have successfully synthesized two distinct batches of this polymer with different molecular weights—a lower molecular weight version (L-P4TFBT ) and a higher molecular weight version (H-P4TFBT ). rsc.org
This control was achieved through careful management of the polymerization conditions, resulting in two polymer samples with a nearly identical polydispersity index but significantly different number-average molecular weights (Mn) and weight-average molecular weights (Mw). The synthesis of these two distinct molecular weight samples allowed for a systematic investigation into the effect of polymer chain length on the performance of photovoltaic and field-effect transistor devices. rsc.org
The detailed molecular weight data for these two polymer samples are presented in the table below.
Table 1: Molecular Weight and Polydispersity Data for P4TFBT Derivatives
| Polymer | Mn (kDa) | Mw (kDa) | Polydispersity (Đ or PDI) |
|---|---|---|---|
| L-P4TFBT | 20.1 | 40.2 | 2.0 |
| H-P4TFBT | 39.5 | 79.0 | 2.0 |
Data sourced from reference rsc.org
The ability to produce batches of quaterthiophene-based polymers with varying molecular weights but consistent polydispersity is a testament to the precise control offered by modern polymerization techniques. This level of control is crucial for establishing clear structure-property relationships, as it allows researchers to isolate the effect of molecular weight on the final material properties and device efficiencies. rsc.org For instance, the higher molecular weight H-P4TFBT demonstrated superior performance in both solar cells and field-effect transistors compared to its lower molecular weight counterpart. rsc.org
Computational and Theoretical Investigations of Quaterthiophene 5,5 Diyl Electronic Structures
Density Functional Theory (DFT) Calculations for Molecular Orbitals
Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric structures of conjugated organic molecules like [2,2':5',2'':5'',2'''-Quaterthiophene]-5,5'''-diyl and its derivatives. greeley.orgresearchgate.netresearchgate.net DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d), allow for the optimization of molecular geometries and the prediction of molecular orbital energies. researchgate.netacs.org These computational methods are essential for understanding the fundamental electronic properties that govern the performance of these materials in electronic applications. researchgate.net Theoretical studies provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are critical parameters for determining a molecule's potential as a semiconductor. researchgate.net For instance, DFT has been used to calculate the HOMO and LUMO energy levels of various thienothiophene oligomers, showing how these values change with the length of the conjugated system. acs.org Such calculations are crucial for designing molecules with suitable frontier molecular orbital levels that can align with the work function of electrodes in organic field-effect transistors (OFETs), facilitating efficient charge injection. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in quantum chemistry, indicating a molecule's potential to donate or accept electrons, respectively. mdpi.commdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule; a large gap implies high stability and low reactivity. mdpi.comirjweb.com In the context of organic electronics, these energy levels are crucial for determining the efficiency of charge transfer and the open-circuit voltage in solar cells. sci-hub.se
DFT calculations are widely employed to predict these energy levels for [2,2':5',2'':5'',2'''-Quaterthiophene]-5,5'''-diyl and its derivatives. For example, in donor-acceptor-donor (D-A-D) molecules based on oligothiophenes, both the HOMO and LUMO are typically well-delocalized across the molecular backbone. acs.org The introduction of various substituent groups can significantly tune these energy levels. Electron-withdrawing groups, for instance, tend to lower both HOMO and LUMO levels. researchgate.netsci-hub.se The length of the conjugated thiophene (B33073) chain also plays a predictable role, with longer chains generally leading to a higher HOMO level and a smaller energy gap. aip.org
Below is a table summarizing theoretically predicted HOMO and LUMO energy levels for a selection of quaterthiophene and related oligothiophene derivatives from computational studies.
| Compound/Oligomer Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Fused Bis-pyrrole (Alkyl group: Me) | -4.86 | -0.42 | 4.44 | Not Specified | acs.org |
| Thieno[3,2-b]thiophene (TT) based oligomer | -5.85 | -0.72 | 5.13 | B3LYP/6-31G(d) | acs.org |
| Pentathienothiophene (T5) | -5.538 | -1.594 | 3.944 | B3LYP/6-31G(d) | researchgate.net |
| Tetrathienothiophene (T4) | -5.355 | -1.300 | 4.055 | B3LYP/6-31G(d) | researchgate.net |
Note: The values presented are from different theoretical studies and may involve different specific molecular structures and computational parameters.
Fluorination is a common and effective strategy to modify the electronic properties of π-conjugated organic materials. umons.ac.be The high electronegativity of the fluorine atom leads to a significant stabilization (lowering) of both the HOMO and LUMO energy levels. umons.ac.beacs.org This effect generally improves the material's stability against oxidation in air and can convert p-type organic semiconductors into n-type ones. umons.ac.bersc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the properties of the HOMO and LUMO to predict and explain the chemical reactivity and electronic behavior of molecules. youtube.comsapub.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, relates to the molecule's capacity to be an electrophile or electron acceptor. youtube.com The energy and spatial distribution of these two orbitals are therefore central to understanding intramolecular charge transfer and interactions with other molecules. mdpi.com
In the context of [2,2':5',2'':5'',2'''-Quaterthiophene]-5,5'''-diyl and its derivatives, FMO analysis reveals how structural modifications impact electronic properties. For D-A-D type molecules, the HOMO and LUMO are often delocalized across the entire π-conjugated system. acs.org The shape and coefficients of the atomic orbitals contributing to the HOMO and LUMO can indicate the most reactive sites for electrophilic and nucleophilic attack, respectively. youtube.com For example, analyzing the FMOs of fluorinated quaterthiophene-based polymers provides insight into how fluorine substitution alters the electron density distribution, thereby affecting aggregation properties and charge mobility. rsc.org The energy gap between the HOMO and LUMO is a direct output of FMO analysis and is crucial for predicting the optical and electronic properties of the material. mdpi.com
Density of States (DOS) and Transition Dipole Moment (TDM) Investigations
Density of States (DOS) analysis provides information about the number of available electronic states at each energy level within a molecule. In computational studies of molecules like [2,2':5',2'':5'',2'''-Quaterthiophene]-5,5'''-diyl derivatives, DOS plots can be generated to visualize the contributions of different fragments or atoms to the molecular orbitals, particularly the frontier orbitals. semanticscholar.org This analysis helps in understanding the electronic structure and the nature of charge carriers.
The Transition Dipole Moment (TDM) is a vector quantity that determines the probability of an electronic transition between two states, such as the ground state (S₀) and an excited state (S₁), upon absorption of a photon. nsf.gov The magnitude squared of the TDM is proportional to the intensity of the absorption, meaning transitions with a larger TDM are more likely to occur. nsf.gov Computational methods can be used to calculate the TDM for specific electronic transitions. mdpi.com The TDM density can be visualized to show which parts of the molecule experience an increase (charge accumulation) or decrease (charge depletion) in electron density during an electronic excitation. researchgate.net For conjugated systems like quaterthiophenes, the TDM for the primary π-π* transition is typically aligned along the long axis of the molecule, and its magnitude is influenced by the conjugation length and the presence of donor/acceptor substituents. mdpi.com
Exciton (B1674681) Dissociation Rate and Charge Transfer Mechanisms
In organic photovoltaic applications, the process following light absorption is critical. When a photon is absorbed by a molecule like [2,2':5',2'':5'',2'''-Quaterthiophene]-5,5'''-diyl, an exciton (a bound electron-hole pair) is created. For a photocurrent to be generated, this exciton must dissociate into free charge carriers (an electron and a hole). aps.org This process typically occurs at the interface between a donor material (like the quaterthiophene derivative) and an acceptor material. aps.org
Theoretical studies investigate the efficiency of this process. The driving force for exciton dissociation is related to the energy level offset between the donor's HOMO, the acceptor's LUMO, and the exciton binding energy. ucl.ac.uk Computational models are used to study the rates of photoinduced charge separation and subsequent charge recombination. researchgate.net For efficient solar energy conversion, a fast charge separation rate and a slow charge recombination rate are desirable. researchgate.net Theoretical calculations on donor-acceptor copolymers incorporating quaterthiophene have shown that strategic fluorination can lower energy gaps and increase dipole moments, which may lead to more efficient exciton dissociation and charge carrier formation. rsc.orgnih.gov The mechanism often involves an intramolecular charge transfer (ICT) from the electron-donating thiophene core to an electron-accepting unit within the same molecule or to an adjacent acceptor molecule. aip.org
Theoretical Modeling of Photophysical Processes
Theoretical modeling is essential for understanding the fundamental photophysical processes that occur in molecules upon interaction with light, such as absorption, fluorescence, and intersystem crossing. diva-portal.orgrsc.org These models, often based on quantum chemical calculations, can simulate light-induced electronic transitions and subsequent de-excitation pathways. diva-portal.org
For quaterthiophene and its derivatives, theoretical work helps to elucidate the nature of the excited states involved in these processes. researchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectra. acs.org These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (a measure of transition probability) for the π-π* transition characteristic of these conjugated systems. researchgate.net Furthermore, theoretical models can investigate the geometries of the molecule in the excited state, which is crucial for understanding fluorescence (emission from the first singlet excited state). The energy difference between the singlet and triplet excited states (ΔEST) is another key parameter that can be calculated, as it governs the rate of intersystem crossing (ISC), a process important for applications in photodynamic therapy and for understanding efficiency losses in organic light-emitting diodes (OLEDs). rsc.org
Advanced Applications of Quaterthiophene 5,5 Diyl in Organic Electronic Devices
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic photovoltaics, polymers incorporating the [Quaterthiophene]-5,5'''-diyl unit have been instrumental in pushing the boundaries of power conversion efficiencies (PCE). This is due to their strong light absorption in the visible and near-infrared regions of the solar spectrum and their excellent charge carrier mobility.
The active layer in an OPV device is where the critical processes of light absorption, exciton (B1674681) generation, and charge separation occur. Polymers containing the [Quaterthiophene]-5,5'''-diyl unit are primarily used as the electron donor material within this layer, paired with an electron acceptor material. The extended π-conjugation provided by the four connected thiophene (B33073) rings allows for the creation of polymers with tailored electronic properties, crucial for efficient photovoltaic action.
A key strategy for enhancing the efficiency of solar cells is to maximize the absorption of the solar spectrum. This is achieved by using low-band-gap polymers that can absorb lower-energy photons. The [Quaterthiophene]-5,5'''-diyl unit serves as a potent electron-donating block that, when copolymerized with strong electron-accepting units, creates donor-acceptor (D-A) polymers with significantly narrowed band gaps.
One prominent example is the class of polymers based on diketopyrrolopyrrole (DPP) and quaterthiophene. The polymer Poly[2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-3,6-diyl)-alt-(2,2';5',2'';5'',2'''-quaterthiophen-5,5'''-diyl)], commonly known as PDPP4T, combines the electron-withdrawing DPP core with the electron-rich quaterthiophene segment. This combination results in a low-band-gap polymer with a planar structure and high charge-carrier mobility, with reported hole mobilities exceeding 1 cm² V⁻¹ s⁻¹. Similarly, copolymers like PQTDPP, which also pair quaterthiophene (QT) with a DPP acceptor unit, exhibit high thermal stability and broad light absorption with optical band gaps around 1.3 eV.
Another approach involves copolymerizing quaterthiophene with other acceptors like tetrazine. The alternating tetrazine–quaterthiophene copolymer PTz4T-2OD showed an optical band gap of 1.8 eV and a deep Highest Occupied Molecular Orbital (HOMO) energy level of -5.58 eV. Furthermore, copolymers based on fluorine and alkylthio-substituted benzothiadiazole-quaterthiophene alternating units have been synthesized to create low bandgap polymers with enhanced light-harvesting abilities and optimized HOMO energy levels for improved photovoltaic performance.
| Polymer Name | Acceptor Unit | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Reported Hole Mobility (cm²/Vs) |
|---|---|---|---|---|---|
| PDPP4T | Diketopyrrolopyrrole (DPP) | ~1.44 | - | - | >1.0 |
| PQTDPP | Diketopyrrolopyrrole (DPP) | ~1.3 | -5.19 | -3.64 | 0.06 |
| PTz4T-2OD | Tetrazine | 1.8 | -5.58 | - | - |
| PffBT4T-2DT | Difluoro-benzothiadiazole | 1.65 | -5.34 | -3.69 | - |
The bulk heterojunction (BHJ) architecture is the most common and successful device structure for organic solar cells. It involves blending the electron donor polymer and an electron acceptor material together to form an interpenetrating network. This morphology creates a large interfacial area between the donor and acceptor, which is essential for efficient separation of photogenerated excitons into free charge carriers.
Polymers containing the [Quaterthiophene]-5,5'''-diyl] unit have been extensively used as the donor component in BHJ solar cells. For example, PDPP4T has been blended with the fullerene derivative-phenyl-C71-butyric acid methyl ester (PC71BM) to achieve power conversion efficiencies of 7.59%. The high crystallinity of such polymers can be advantageous, but it must be controlled to prevent excessive phase separation that would hinder charge transport. The choice of solvent and processing additives plays a crucial role in optimizing the nanoscale morphology of these blends for improved device performance.
In another study, the low-band-gap small molecule dicyanovinyl-substituted oligothiophene, which contains a thiophene backbone, was used as a donor in BHJ cells, achieving a PCE of 2.45% without special treatments, indicating the potential of oligothiophene-based materials. Ternary blend BHJ solar cells have also been explored, where a dihexyl-quaterthiophene (DH4T) small molecule was added to a P3HT:PC61BM blend, increasing the PCE from 3.44% to 4.17%.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| PDPP4T | PC71BM | 0.61 | 17.95 | 69.6 | 7.59 |
| PQTDPP | PCBM | 0.58 | 7.16 | 55.0 | 2.28 |
| pBTTT | PC71BM (1:4 ratio) | 0.525 | 9.37 | 48.0 | 2.3 |
| P3HT:DH4T (Ternary) | PC61BM | - | - | - | 4.17 |
Tandem, or multi-junction, solar cells offer a pathway to overcome the theoretical efficiency limit of single-junction cells by stacking multiple cells with complementary absorption spectra. In this configuration, a front cell with a high-band-gap material absorbs high-energy photons, while a rear cell with a low-band-gap material absorbs the transmitted lower-energy photons.
For many years, fullerene derivatives were the standard acceptors in OPVs. However, their limitations, such as weak absorption in the visible spectrum and limited energy level tunability, have driven the development of non-fullerene acceptors (NFAs). NFAs offer advantages like tunable absorption profiles and electronic energy levels, which can be better matched with donor polymers to improve device performance, particularly the open-circuit voltage (Voc).
Donor polymers featuring the [Quaterthiophene]-5,5'''-diyl] unit have been successfully paired with NFAs. For instance, the tetrazine-quaterthiophene copolymer PTz4T-2OD was blended with the NFA ITIC-F, resulting in solar cells with power conversion efficiencies of up to 2.6%. The development of new NFA structures is a rapidly advancing field, and matching them with optimized quaterthiophene-based donor polymers is a promising strategy for achieving next-generation high-efficiency organic solar cells. Sequential deposition methods, where the donor and NFA layers are processed one after another, have also been shown to form efficient BHJ-like morphologies, achieving PCEs over 10% and offering new routes to optimize the active layer. Furthermore, quaterthiophene-containing polyimides have been developed as interfacial layers in non-fullerene solar cells, enhancing both efficiency and device stability.
Beyond the active layer, organic materials are crucial as charge transport layers. A hole transport layer (HTL) facilitates the efficient extraction of holes from the donor material in the active layer to the anode, while simultaneously blocking electrons. Oligothiophenes are well-regarded for their high hole-transporting capabilities.
Fabrication of Inverted Polymer Photovoltaic Cells Utilizing [Quaterthiophene]-5,5'''-diyl] Compounds
The fabrication of inverted polymer photovoltaic cells represents a significant strategy for enhancing device stability and efficiency. In this architecture, the conventional order of layers is reversed, with the electron-collecting layer at the bottom (on the transparent electrode) and the hole-collecting layer at the top. This structure offers advantages such as improved air stability by using a stable metal oxide as the bottom electron-selective layer and a less reactive high-work-function metal as the top electrode.
A typical fabrication process for an inverted polymer solar cell involves a sequence of deposition steps. google.com
Substrate and Cathode Preparation : The process begins with providing a transparent conductive substrate, commonly indium tin oxide (ITO), which functions as the electron contact layer (cathode). google.com
Cathode Buffer Layer : A cathode buffer layer, often a metal oxide like zinc oxide (ZnO) or titanium dioxide (TiO2), is deposited onto the ITO. google.comsemi.ac.cn This layer facilitates efficient electron extraction from the photoactive layer and blocks holes. semi.ac.cn Surface modification of this layer, for instance with self-assembled monolayers (SAMs), can passivate surface trap states and reduce charge recombination, leading to improved device performance. semi.ac.cn
Photoactive Layer Deposition : The core of the device, the photoactive layer, is deposited on the buffer layer. This layer is a bulk-heterojunction (BHJ) blend comprising at least one photoactive organic polymer (electron donor) and an organic electron acceptor. google.com Polymers incorporating the [Quaterthiophene]-5,5'''-diyl] moiety are used as the donor material. An example includes poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3"'-(2-octyldodecyl)-2,2',5',2";5",2"'-quaterthiophene-5,5"'-diyl)]. google.com The acceptor is often a fullerene derivative, such as rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM). google.comunl.edu This layer is typically deposited from solution using techniques like spin-coating or doctor blading, which is compatible with roll-to-roll manufacturing. unl.edursc.org
Anode Buffer Layer : An anodic buffer layer, such as vanadium oxide (V2O5) or poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is then deposited onto the photoactive layer to facilitate efficient hole extraction. unl.edu
Anode Deposition : Finally, a high-work-function metal, like silver (Ag) or aluminum (Al), is thermally evaporated on top to serve as the hole contact layer (anode). unl.edu
The use of specific [Quaterthiophene]-5,5'''-diyl] copolymers in the active layer is aimed at optimizing the light absorption and charge transport properties to maximize the power conversion efficiency (PCE) of the cell. google.com
| Device Layer | Material Example | Function | Deposition Technique |
|---|---|---|---|
| Anode (Top Electrode) | Aluminum (Al), Silver (Ag) | Hole Collection | Thermal Evaporation |
| Anode Buffer Layer | Vanadium Oxide (V2O5), PEDOT:PSS | Hole Extraction / Electron Blocking | Thermal Evaporation / Spin-Coating |
| Photoactive Layer | Quaterthiophene Copolymer:PCBM Blend | Light Absorption, Charge Generation & Transport | Spin-Coating, Doctor Blading |
| Cathode Buffer Layer | Zinc Oxide (ZnO), Titanium Dioxide (TiO2) | Electron Extraction / Hole Blocking | Solution Processing, Sputtering |
| Cathode (Bottom Electrode) | Indium Tin Oxide (ITO) | Transparent Electron Collector | Sputtering (pre-deposited) |
Light-Induced Degradation Mechanisms in [Quaterthiophene]-5,5'''-diyl] Copolymer Films
The operational lifetime of organic photovoltaic devices is often limited by the light-induced degradation of the active layer components. researchgate.net For solar cells based on [Quaterthiophene]-5,5'''-diyl] copolymer films, several degradation mechanisms can contribute to a decline in performance. These processes are often initiated by the absorption of light, particularly UV radiation, in the presence of environmental factors like oxygen and water. researchgate.net
Key degradation pathways include:
Photo-oxidation : This is a primary degradation route where the conjugated polymer backbone reacts with oxygen species upon illumination. researchgate.net This can lead to the interruption of the π-conjugation, causing a loss of absorption (photo-bleaching) and reduced charge carrier mobility. chalmers.seflinders.edu.au The presence of ambient environmental conditions has been shown to play a significant role in the rate of light-induced degradation. rsc.orgresearchgate.net
Morphological Instability : Prolonged exposure to light and heat can induce changes in the morphology of the polymer:acceptor blend. rsc.orgresearchgate.net This can involve processes like phase separation and crystallization, leading to the formation of larger domains that hinder efficient exciton dissociation at the donor-acceptor interface and impede charge transport. researchgate.net
Chain Scission and Intramolecular Bond Breaking : High-energy photons can directly cause the breaking of chemical bonds within the polymer chain. flinders.edu.au This scissioning of the quaterthiophene copolymer backbone reduces the molecular weight and disrupts the pathways for charge transport, leading to a rapid decrease in device efficiency. flinders.edu.au
In blends with fullerene acceptors like PCBM, the degradation behavior can be complex. While the polymer itself may undergo photo-bleaching, the presence of the fullerene can sometimes accelerate the degradation of the polymer or vice-versa. chalmers.se For instance, studies on thiophene-quinoxaline copolymers have shown that the photo-degradation of PCBM is accelerated when blended with the polymer. chalmers.se Conversely, the polymer's photo-bleaching can be attenuated in the presence of PCBM. chalmers.se Illumination of the active layer before the final electrode deposition can cause severe losses in the electrical performance of the completed solar cell. chalmers.se
The stability of devices under illumination is a critical parameter, with studies often reporting a "burn-in" period where an initial strong drop in short-circuit current (Jsc) and power conversion efficiency (PCE) is observed. researchgate.net This initial loss is a signature of light-induced degradation processes taking hold within the active layer. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
[Quaterthiophene]-5,5'''-diyl] Derivatives as Emissive Materials
Derivatives of [Quaterthiophene]-5,5'''-diyl] are utilized in the emissive layers (EML) of organic light-emitting diodes, primarily serving as host materials for guest emitters. chalmers.se In a common host-guest system, the emissive molecule is dispersed within a charge-transporting host matrix. chalmers.se Poly[3,3'-ditetradecyl-2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-diyl] (P4T) has been employed as a wide-gap polymer host matrix. chalmers.se
The function of the quaterthiophene host is twofold: it provides the medium for charge transport (both electrons and holes) and facilitates efficient energy transfer to the guest emitter molecules where light emission occurs. chalmers.se For efficient energy transfer, there must be a spectral overlap between the emission of the host material (P4T) and the absorption of the guest emitter. chalmers.se Furthermore, the energy levels (HOMO and LUMO) of the host and guest must be carefully aligned to ensure that charge carriers are effectively trapped at the emitter sites. chalmers.se By incorporating a small concentration of a low-gap near-infrared (NIR) emitter into the P4T host polymer backbone, it is possible to achieve NIR emission for applications in biosensing and optical communication. chalmers.se
Triplet Harvesting via Thermally Activated Delayed Fluorescence (TADF) in [Quaterthiophene]-5,5'''-diyl] Blends
In organic light-emitting devices, the recombination of electrons and holes statistically produces 25% singlet excitons (which can emit light via fluorescence) and 75% triplet excitons (which are non-emissive). edinst.com This limits the maximum internal quantum efficiency (IQE) of conventional fluorescent OLEDs to 25%. rsc.org A key strategy to overcome this limitation is triplet harvesting, and one of the most effective mechanisms is Thermally Activated Delayed Fluorescence (TADF). edinst.comnih.gov
The TADF process allows for the conversion of non-emissive triplet excitons into emissive singlet excitons. d-nb.info This is achieved in molecules with a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. d-nb.info With the aid of thermal energy, triplet excitons can undergo a reverse intersystem crossing (RISC) to populate the S1 state, from which they can then radiatively decay, producing "delayed" fluorescence. d-nb.info This mechanism can theoretically enable a 100% IQE. nih.govd-nb.info
While [Quaterthiophene]-5,5'''-diyl] derivatives like P4T are primarily used as hosts, the principle of TADF is critical for enhancing the efficiency of OLEDs that utilize such host-guest systems. chalmers.se By blending a TADF-sensitizer with the P4T host and a fluorescent emitter, it is possible to create a pathway for harvesting triplet excitons. rsc.org In such a system, triplets formed on the host or emitter can be transferred to the TADF molecule, converted to singlets via RISC, and then transferred back to the final emitter through Förster resonance energy transfer (FRET), significantly boosting the device's external quantum efficiency (EQE). rsc.orgacs.org
Organic Photodetectors (OPDs)
Organic photodetectors (OPDs) are devices that convert light into an electrical signal. researchgate.net They share a similar device architecture and operational principles with organic solar cells, often utilizing a bulk-heterojunction (BHJ) structure to facilitate efficient charge generation. nih.govmdpi.com The active layer consists of a blend of an electron donor and an electron acceptor material. mdpi.com
The key performance metrics for an OPD include high responsivity, high detectivity, a low dark current (the current that flows in the absence of light), and a fast response speed. chalmers.se [Quaterthiophene]-5,5'''-diyl]-based polymers can be designed and synthesized for use as the donor material in the photoactive layer of OPDs. chalmers.se By tuning the chemical structure of the quaterthiophene copolymer, its absorption spectrum can be tailored to detect specific wavelength ranges, from visible to near-infrared light. chalmers.seacs.org
The fabrication of OPDs often follows an inverted structure (ITO/ZnO/Active Layer/MoOx/Ag) similar to that of inverted solar cells. nih.gov When a photon is absorbed by the active layer, an exciton is generated. This exciton diffuses to the donor-acceptor interface where it dissociates into a free electron and a hole. mdpi.com Under an applied reverse bias, these charge carriers are swept towards their respective electrodes, generating a photocurrent that is proportional to the incident light intensity. researchgate.net
Bio-Integrated Optoelectronic Interfaces (Material-Centric Perspectives)
The convergence of organic electronics and biology has paved the way for innovative bio-integrated optoelectronic interfaces. These devices aim to bridge the gap between biological systems and electronic hardware, offering new avenues for diagnostics, therapeutics, and prosthetics. Within this domain, [Quaterthiophene]-5,5'''-diyl] and its derivatives have emerged as promising materials due to their unique electronic and physical properties. This section will explore the material-centric aspects of integrating these organic semiconductors into bio-optoelectronic devices, with a particular focus on their application in self-powered photoreceptor films and the key material attributes that enable this integration.
Organic Semiconductor Integration in Self-Powered Photoreceptor Films
The development of artificial retinas and photoreceptor films offers hope for restoring vision in individuals with degenerative retinal diseases. A critical component of these prosthetic devices is the light-sensitive material that converts photons into electrical signals capable of stimulating retinal neurons. Organic semiconductors, including oligothiophenes like [Quaterthiophene]-5,5'''-diyl], are particularly well-suited for this application due to their potential for creating self-powered devices that are biocompatible and can be seamlessly integrated with retinal tissue.
Self-powered photoreceptor films based on organic semiconductors operate on the principle of the photovoltaic effect. When light strikes the organic semiconductor layer, it generates excitons (electron-hole pairs). At the interface between a donor and an acceptor material within a bulk heterojunction (BHJ) structure, these excitons dissociate into free charge carriers. This charge separation creates a photovoltage and photocurrent that can be used to stimulate underlying retinal neurons, mimicking the function of natural photoreceptor cells.
Research into organic retinal prostheses has often utilized polymeric derivatives of quaterthiophene. For instance, a notable polymer, poly[2,2'''-bis[[(2-butyloctyl)oxy]carbonyl][2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl] (PDCBT), has been investigated as a donor material in fullerene-free polymer solar cells, achieving a power conversion efficiency of 10.16% researchgate.net. This high efficiency is indicative of the potential of quaterthiophene-based materials to generate sufficient electrical signals for neuronal stimulation. While much of the research has focused on polymers, the fundamental electronic properties of the [Quaterthiophene]-5,5'''-diyl] core are central to their function.
The integration of these materials into functional devices involves creating a multi-layered structure that can be implanted subretinally. A typical device architecture might consist of a biocompatible and flexible substrate, a layer of the organic semiconductor, and electrodes to interface with the retinal tissue. The choice of materials and the device architecture are crucial for ensuring long-term stability and functionality within the physiological environment of the eye.
| Parameter | Value | Reference |
| Power Conversion Efficiency (PDCBT-based device) | 10.16% | researchgate.net |
| Open-Circuit Voltage (Voc) | 0.94 V | researchgate.net |
| Short-Circuit Current (Jsc) | 16.50 mA cm⁻² | researchgate.net |
| Fill Factor (FF) | 65.67% | researchgate.net |
Material Attributes for Optoelectronic Bio-Interfaces (e.g., spectral tunability, conformability)
The successful integration of organic semiconductors like [Quaterthiophene]-5,5'''-diyl] into bio-optoelectronic interfaces hinges on a set of specific material attributes. These properties not only determine the performance of the device but also its compatibility and interaction with biological tissue.
Spectral Tunability: The ability to tune the absorption spectrum of the organic semiconductor is crucial for developing artificial photoreceptors that can mimic the response of the human eye. The spectral response of oligothiophenes is intrinsically linked to their conjugation length and the presence of electron-donating or -withdrawing substituents. By modifying the chemical structure of the [Quaterthiophene]-5,5'''-diyl] core, it is possible to shift its absorption spectrum to match the peak sensitivity of human retinal cones and rods. For example, the synthesis of various donor-acceptor systems based on oligothiophenes has demonstrated the ability to create materials with broad absorption across the visible spectrum acs.org. This tunability allows for the design of devices that can respond to different colors of light, a key step towards restoring color vision.
| Compound Derivative | Absorption Maxima (nm) | Application Context |
| P4TFDPP (Fluorene-linked terpolymer) | ~700 | Organic Photovoltaics |
| P5TDPP (Thiophene-linked terpolymer) | ~725 | Organic Photovoltaics |
| P4TPDPP (Phenyl-linked terpolymer) | ~710 | Organic Photovoltaics |
| P4TVDPP (Vinyl-linked terpolymer) | ~730 | Organic Photovoltaics |
Conformability: Biological tissues are soft, flexible, and have complex topographies. Therefore, any implanted electronic device must be able to conform to these surfaces to ensure a stable and intimate interface. Organic semiconductors, including [Quaterthiophene]-5,5'''-diyl], can be deposited as thin films on flexible substrates like polyethylene terephthalate (PET) and polyethylene naphthalate (PEN) researchgate.net. This flexibility allows the device to bend and adapt to the curvature of the retina, minimizing mechanical stress and reducing the risk of tissue damage. The ability to fabricate devices on conformable substrates is a significant advantage over traditional silicon-based electronics, which are rigid and brittle mit.edu.
Biocompatibility: Perhaps the most critical attribute for any material intended for implantation in the human body is biocompatibility. The material must not elicit a significant inflammatory or toxic response from the surrounding tissue. Studies on the biocompatibility of materials for retinal implants have shown that while all materials produce some level of tissue response, some are better tolerated than others researchgate.netnih.govarvojournals.org. Conjugated polymers have been shown to be a promising class of materials for retinal prostheses, with studies in animal models demonstrating good biocompatibility nih.gov. While specific long-term biocompatibility data for pristine [Quaterthiophene]-5,5'''-diyl] is not extensively documented, the general biocompatibility of thiophene-based polymers provides a positive outlook for its potential use in bio-integrated devices.
Future Directions and Unexplored Avenues in Quaterthiophene 5,5 Diyl Research
Development of Novel Synthetic Routes for Enhanced Structural Control
The precise control over the molecular structure of [Quaterthiophene]-5,5'''-diyl]-based materials is paramount for tuning their electronic and optical properties. While traditional cross-coupling reactions like Stille and Suzuki couplings have been instrumental, future efforts are directed towards more efficient, atom-economical, and environmentally friendly synthetic methods that offer superior control over regioregularity and polymer architecture. researchgate.netorganic-chemistry.org
One of the most promising avenues is the continued development and optimization of Direct Arylation Polycondensation (DAP). researchgate.netmdpi.comnii.ac.jp DAP has emerged as a powerful alternative to conventional methods by eliminating the need for organometallic intermediates, thereby reducing synthetic steps and toxic by-products. nii.ac.jp Optimized DAP reaction conditions can significantly decrease the incidence of structural defects, such as homocouplings, leading to polymers with higher molecular weights and improved pre-aggregation behavior. researchgate.net Research indicates that using a dibromo derivative of one monomer in the polymerization can lead to polymers with fewer defects and higher molecular weights. researchgate.net This method has been successfully used to synthesize various low-band-gap copolymers for organic solar cells. mdpi.com Future work will likely focus on expanding the library of monomers compatible with DAP and further refining catalyst systems to achieve even greater control over polymer chain growth and minimize batch-to-batch variability.
Another area of exploration is the use of microwave-assisted synthesis, particularly for Suzuki coupling reactions. This technique offers a significant reduction in reaction times, enabling the rapid preparation of thiophene (B33073) oligomers. acs.orgorganic-chemistry.org For instance, quaterthiophene has been synthesized in as little as six minutes using this method. acs.org Further development of solvent-free or aqueous media-based microwave-assisted protocols could lead to greener and more scalable production of [Quaterthiophene]-5,5'''-diyl] derivatives.
| Synthetic Method | Advantages | Challenges/Future Research Focus |
| Direct Arylation Polycondensation (DAP) | Atom-economical, fewer synthetic steps, reduced toxic waste, can produce high molecular weight polymers with fewer defects. researchgate.netnii.ac.jp | Expanding monomer scope, optimizing catalyst systems for selectivity, minimizing homocoupling defects. researchgate.net |
| Microwave-Assisted Suzuki Coupling | Extremely rapid reaction times, potential for solvent-free or green solvent conditions. acs.orgorganic-chemistry.org | Scalability for industrial production, ensuring high purity and regioregularity. |
| Stille and Suzuki Coupling | Well-established, versatile for a wide range of derivatives. researchgate.netorganic-chemistry.orgresearchgate.net | Generation of organometallic waste, often requires multiple synthesis and purification steps. nii.ac.jp |
Advanced Spectroscopic Probes for Real-Time Device Physics
Understanding the dynamic processes that occur within an operating organic electronic device is crucial for optimizing its performance and stability. Future research will increasingly rely on advanced, in-situ and operando spectroscopic techniques to probe the charge carrier dynamics, morphological evolution, and interfacial phenomena in real-time.
Femtosecond transient absorption spectroscopy is a powerful tool for investigating the ultrafast photophysical events that govern device function. nd.eduresearchgate.netresearchgate.net This technique allows researchers to track the generation and decay of excited states, such as excitons, polaron pairs, and polarons, on timescales ranging from femtoseconds to nanoseconds. nd.eduresearchgate.net By applying this method to operational devices, it is possible to study how external factors like electric fields influence charge generation and recombination processes. researchgate.net Future studies will likely combine transient absorption with microscopy to achieve sub-diffraction-limited spatial resolution, enabling the investigation of charge dynamics at interfaces and defects. researchgate.net
Time-resolved photoluminescence (TRPL) is another critical technique for studying carrier dynamics and quantifying the quality of semiconductor materials. rsc.orgresearchgate.net By measuring the decay of photoluminescence, researchers can extract key parameters like the minority carrier lifetime, which is vital for the performance of solar cells. researchgate.net Future advancements will focus on developing novel TRPL analysis methods to account for the injection dependency of carrier lifetimes, providing a more accurate picture of recombination processes within the device. researchgate.net
The development of integrated in-situ characterization chambers that combine multiple probes—such as photoluminescence, laser light scattering, and grazing-incidence X-ray diffraction—will be essential. jos.ac.cnresearching.cn These multi-probe setups allow for the simultaneous tracking of film crystallization, phase separation, and the evolution of electronic properties during solution processing and device operation, providing a holistic understanding of the structure-property-performance relationships. jos.ac.cn
| Spectroscopic Probe | Information Gained | Future Directions |
| Femtosecond Transient Absorption Spectroscopy | Ultrafast dynamics of excitons, polarons, and polaron pairs; charge generation and recombination mechanisms. nd.eduresearchgate.net | Combination with high spatial resolution microscopy; operando studies under various device conditions. researchgate.net |
| Time-Resolved Photoluminescence (TRPL) | Carrier lifetime, recombination rates, material quality. rsc.orgresearchgate.net | Advanced models for more accurate lifetime extraction; correlation with device performance parameters. researchgate.net |
| In-situ Multi-Probe Setups | Real-time evolution of morphology, crystal structure, and electronic properties during film formation and device operation. jos.ac.cnresearching.cn | Integration of more characterization techniques; application to complex multilayer device fabrication. |
Exploration of New Device Architectures and Multilayer Systems
In the realm of organic photovoltaics, new architectures are needed to overcome the limitations of traditional bulk heterojunction (BHJ) cells. mdpi.com While BHJ has been successful, achieving optimal morphology can be challenging. Future designs may incorporate well-defined multilayer structures or graded heterojunctions to better control the donor-acceptor interface and facilitate more efficient charge separation and transport. The use of interlayers at the electrode and active layer interfaces is a key strategy to reduce energy barriers and minimize recombination losses.
For organic thin-film transistors (OTFTs), multilayer dielectrics are being developed to enable low-voltage operation, which is critical for applications in portable and low-power electronics. nih.gov Self-assembled organic dielectric multilayers, with thicknesses in the nanometer range, can provide exceptionally high capacitance and excellent insulating properties, allowing for transistor function at operating voltages below one volt. nih.gov The compatibility of these advanced dielectrics with both vapor- and solution-deposited quaterthiophene-based semiconductors opens up new possibilities for high-performance, flexible electronics. nih.gov The development of all-solution-processed multi-junction organic solar cells also represents a significant frontier, requiring careful engineering of interfacial layers to minimize voltage losses between stacked cells.
| Device Type | Architectural Innovation | Expected Improvement |
| Organic Photovoltaics (OPVs) | Graded heterojunctions, multilayer active regions, engineered interfacial layers. mdpi.com | Enhanced charge separation and collection, reduced recombination, improved open-circuit voltage. |
| Organic Thin-Film Transistors (OTFTs) | Nanoscale self-assembled multilayer gate dielectrics. nih.gov | Sub-1V operation, reduced power consumption, improved device stability. |
| Multi-Junction Devices | Solution-processed interconnecting layers. | Higher power conversion efficiency by absorbing a broader range of the solar spectrum. |
Integration with Emerging Photonic and Electronic Technologies
The unique properties of [Quaterthiophene]-5,5'''-diyl] and its derivatives make them ideal candidates for integration with a host of emerging technologies, pushing the boundaries of electronics and photonics.
One of the most exciting areas is the integration of quaterthiophene-based materials as hole transport layers (HTLs) in perovskite solar cells (PSCs). spiedigitallibrary.orgrsc.org While PSCs have demonstrated remarkable efficiencies, their long-term stability remains a challenge. Organic HTLs can passivate defects at the perovskite surface, improve charge extraction, and enhance the device's resistance to environmental degradation. uab.cat Future research will focus on designing novel quaterthiophene-based polymers with tailored energy levels and functional groups to optimize the interface with the perovskite absorber, leading to more efficient and stable hybrid solar cells. uab.catdiva-portal.org
The field of bioelectronics represents another significant opportunity for [Quaterthiophene]-5,5'''-diyl]-based materials. mdpi.commrforum.com The ability to conduct both ionic and electronic charge, coupled with their inherent softness and processability, makes these materials suitable for applications such as biosensors, neural interfaces, and drug delivery systems. mdpi.com Thiophene derivatives have been explored for their antibacterial properties and for use in DNA and gene delivery applications. mdpi.com The development of functionalized quaterthiophenes that can interact specifically with biological systems will be a key research direction, paving the way for advanced medical diagnostics and therapeutic devices.
Furthermore, the integration of these materials into photonic circuits and devices is an unexplored avenue. Their strong light-matter interaction and tunable luminescent properties could be harnessed for applications in optical communication, sensing, and information processing, contributing to the development of all-organic photonic systems.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl-based polymers, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura or Stille coupling reactions to link thiophene monomers. For example, describes using Pd catalysts (e.g., PEPPSI-IPr) with boronate ester intermediates, achieving yields up to 95% under anhydrous DMF at 85°C. Optimization strategies include controlling stoichiometry of monomers (e.g., 1:1 molar ratios), inert atmosphere conditions, and purification via column chromatography . emphasizes rigorous characterization (NMR, IR, mass spectrometry) to confirm structural integrity .
Q. How do electrochemical properties (e.g., HOMO/LUMO levels) of quaterthiophene derivatives influence their applicability in organic photovoltaics?
- Methodological Answer : Cyclic voltammetry (CV) is critical for determining redox activity. For instance, shows that copolymerizing quaterthiophene with ester units retains electroactivity, with HOMO levels around -5.26 eV, suitable for hole transport in solar cells . UV-Vis spectroscopy (e.g., λmax at 551 nm in ) correlates optical bandgaps with charge separation efficiency .
Q. What spectroscopic techniques are essential for characterizing quaterthiophene-based polymers?
- Methodological Answer :
- NMR : Assigns regiochemistry and monitors coupling efficiency (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for alkyl side-chain integration in ) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in ester-linked copolymers from ) .
- GPC : Measures molecular weight (e.g., Mw >10,000 in ) to assess polymer consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in charge carrier mobility data for quaterthiophene derivatives across different studies?
- Methodological Answer : Variability often arises from processing conditions (e.g., solvent annealing vs. thermal treatment). highlights that mobility measurements via field-effect transistor (FET) configurations must standardize substrate treatments (e.g., OTS SAM layers) and doping levels . Cross-referencing with grazing-incidence X-ray diffraction (GI-XRD) can correlate crystallinity with mobility discrepancies .
Q. What strategies improve the environmental stability of quaterthiophene-based devices without compromising efficiency?
- Methodological Answer : Encapsulation with UV-resistant polymers (e.g., PDMS) and additive engineering (e.g., radical scavengers like BHT) mitigate photooxidation. demonstrates water-processable nanoparticles (WPNPs) using miniemulsion methods, enhancing stability while maintaining MV<sup>•+</sup> regeneration efficiency . Accelerated aging tests under AM1.5G illumination provide quantitative degradation rates .
Q. How do side-chain engineering and regiochemistry impact the morphology and device performance of quaterthiophene polymers?
- Methodological Answer : Branched alkyl chains (e.g., 2-butyloctyl in ) reduce crystallinity, favoring bulk heterojunction formation in solar cells. shows that fluorinated benzothiadiazole units paired with quaterthiophene improve π-π stacking, as validated by atomic force microscopy (AFM) phase imaging . Computational modeling (DFT) predicts optimal side-chain configurations for charge transport .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in polymer synthesis?
- Methodological Answer : Multivariate analysis (e.g., PCA) of GPC, NMR, and UV-Vis data identifies critical variables (e.g., catalyst purity, reaction time). reports yield variations (32–95%) linked to Pd catalyst activity, necessitating DOE (Design of Experiments) frameworks for reproducibility .
Q. How can researchers validate the formation of [2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl copolymers versus homopolymer byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
